5-Fluoro APINAC is classified under synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the primary psychoactive component of cannabis. These compounds interact with cannabinoid receptors in the brain and body, leading to various physiological effects. The synthesis and investigation of 5-Fluoro APINAC have been documented in several studies, focusing on its metabolic pathways and biological activities .
The synthesis of 5-Fluoro APINAC typically involves several key steps that include the modification of the core structure of APINAC to introduce the fluorine atom. Various methods have been explored in the literature:
The synthetic route often includes:
5-Fluoro APINAC possesses a complex molecular structure characterized by a fused ring system typical of synthetic cannabinoids. The presence of the fluorine atom at the fifth position significantly influences its electronic properties and receptor interactions.
The molecular formula for 5-Fluoro APINAC is CHFN, with a molecular weight of approximately 261.32 g/mol. Structural analysis reveals that it maintains a similar framework to APINAC but with distinct modifications that enhance its pharmacological profile .
The chemical behavior of 5-Fluoro APINAC can be analyzed through its interactions with biological systems and other chemical agents. Key reactions include:
The metabolic pathways involve oxidation and conjugation reactions, which are critical for understanding its pharmacokinetics and potential toxicity profiles .
5-Fluoro APINAC exerts its effects primarily through agonistic activity at cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it mimics endogenous cannabinoids, leading to various physiological responses such as analgesia, appetite stimulation, and mood alteration.
Research indicates that the compound's activity can lead to significant modulation of neurotransmitter release, particularly in pathways associated with pain perception and mood regulation .
Relevant data from studies indicate that 5-Fluoro APINAC exhibits a melting point range consistent with similar synthetic cannabinoids, typically around 150-160 °C .
5-Fluoro APINAC is primarily used in research settings to explore:
5-Fluoro APINAC (C23H29FN2O2) is a synthetic cannabinoid receptor agonist belonging to the indazole carboxamide chemical class. The compound is systematically named as (3s,5s,7s)-adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate, reflecting its characteristic adamantane ester group and 5-fluoropentyl chain attached to the nitrogen atom of the indazole core [5] [6]. This molecular architecture features a buly adamantane moiety connected via an ester linkage to the indazole-3-carboxylic acid group, while the indazole nitrogen is substituted with the fluorinated alkyl chain—a structural motif designed to enhance receptor binding affinity and metabolic stability [2] [7]. With a molecular weight of 384.5 g/mol and purity specifications ≥98% in research formulations, 5-fluoro APINAC typically presents as a crystalline solid at room temperature [6]. The compound is also recognized by several synonyms in scientific and forensic contexts, including 5F-APINAC, 5F-AKB57, and 5-fluoro AKB-57 [5] [7].
Table 1: Structural and Chemical Identifiers of 5-Fluoro APINAC
Property | Specification |
---|---|
IUPAC Name | (3s,5s,7s)-adamantan-1-yl 1-(5-fluoropentyl)-1H-indazole-3-carboxylate |
Molecular Formula | C23H29FN2O2 |
Molecular Weight | 384.5 g/mol |
CAS Number | 2365471-88-9 |
Purity Specifications | ≥98% |
Formulation | Crystalline solid |
Key Synonyms | 5F-APINAC, 5F-AKB57, 5-fluoro AKB-57 |
5-Fluoro APINAC emerged during the third generation of synthetic cannabinoid development characterized by fluorinated analogs designed to circumvent emerging legal restrictions. This period witnessed a strategic shift toward structural modifications aimed at preserving psychoactive properties while evading regulatory detection [4] [7]. The compound exemplifies the structure-activity relationship optimization pursued by clandestine laboratories, wherein researchers systematically explored fluorinated pentyl chains as bioisosteric replacements for previously regulated alkyl substituents [4] [6]. Forensic scientists first documented 5-fluoro APINAC in analytical screenings of "post-federal ban" herbal products, where it appeared as a novel designer cannabinoid marketed as legal alternatives to cannabis despite lacking safety evaluation [4]. Its emergence aligns with the broader pattern of rapid analog turnover in synthetic cannabinoid markets following legislative controls on earlier compounds like JWH-018 and AM-2201 [4]. Research into 5-fluoro APINAC remains constrained to analytical characterization and forensic detection studies due to its status as a controlled substance in numerous jurisdictions, with commercial availability strictly limited to certified forensic laboratories and approved research institutions [2] [6].
The strategic incorporation of a fluorine atom at the terminal carbon of the pentyl side chain (creating a 5-fluoropentyl moiety) represents a calculated modification to enhance molecular interactions at cannabinoid receptors. Fluorine's strong electronegativity (3.98 on the Pauling scale) induces subtle electronic effects that can significantly influence the compound's binding affinity for CB1 and CB2 receptors [4]. This modification also alters the metabolic stability of synthetic cannabinoids by introducing resistance to oxidative degradation pathways, particularly cytochrome P450-mediated ω-hydroxylation that would otherwise deactivate non-fluorinated analogs [4]. The presence of fluorine creates a distinctive metabolic signature that facilitates detection through characteristic hydroxylated and carboxylated metabolites in forensic toxicology screening [4]. Comparative studies of fluorinated versus non-fluorinated synthetic cannabinoids indicate that fluorine substitution can enhance lipophilicity (logP = approximately 5.2 for 5-fluoro APINAC), thereby improving blood-brain barrier penetration and onset kinetics [6] [7]. These structure-activity relationships demonstrate how minimal atomic substitutions can yield compounds with significantly altered pharmacological profiles while retaining the core psychoactive properties targeted by designer drug manufacturers.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: